Product packaging for Agarotetrol(Cat. No.:)

Agarotetrol

Cat. No.: B149931
M. Wt: 318.32 g/mol
InChI Key: CWMIROLCTHMEEO-JJXSEGSLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Agarotetrol Discovery and Isolation in Agarwood Research

Agarwood, a resinous heartwood produced by trees in the genera Aquilaria and Gyrinops in response to injury or infection, has been valued for centuries for its aromatic and medicinal properties. nih.gov The intricate process of agarwood formation leads to the accumulation of various secondary metabolites, including sesquiterpenes and chromone (B188151) derivatives. researchgate.netscispace.com

The discovery and isolation of specific compounds within agarwood have been crucial for understanding its unique characteristics. This compound, a highly oxygenated chromone, was first reported in the late 1970s. caymanchem.com Its isolation was a step in elucidating the chemical constituents responsible for agarwood's properties. Early research focused on determining its chemical structure, identifying it as a novel chromone derivative. caymanchem.com Further studies have continued to explore its presence and concentration in different grades and types of agarwood, including both naturally formed and artificially induced varieties. researchgate.netscispace.comphcog.com

Significance of this compound as a Chromone Derivative in Natural Product Chemistry

This compound belongs to the class of chromone derivatives, which are characterized by a benzopyran-4-one structure. nih.govwikipedia.org Chromones are a diverse group of natural products found in various plants and fungi, known for a wide range of biological activities. acs.org

This compound's significance in natural product chemistry stems from its specific structure, which includes multiple hydroxyl groups on the tetrahydrobenzopyran ring, and its consistent presence in agarwood resin. caymanchem.comnih.gov While chromone derivatives themselves may not be highly volatile, this compound has been identified as a source compound for low molecular weight aromatic compounds (LACs), such as benzylacetone (B32356), which are emitted when agarwood is heated and contribute to its characteristic fragrance. scispace.comresearchgate.netnih.gov This suggests a role for this compound in the olfactory profile of agarwood, potentially through thermal decomposition. nih.govresearchgate.net

This compound is also considered a potential marker for the quality evaluation of agarwood, particularly in crude drug preparations and decoctions used in traditional medicine. researchgate.netscispace.comglpbio.comnih.gov Its presence and concentration can be analyzed using techniques like HPLC, providing a means for standardization and quality control. researchgate.netnih.govkyoto-u.ac.jp

Current State of this compound Research and Future Directions

Current research on this compound continues to explore its distribution in different agarwood samples and its correlation with agarwood quality. Studies utilize analytical techniques such as HPLC and TLC for its detection and quantification. researchgate.netnih.govkyoto-u.ac.jp Research has shown that this compound is characteristic of resin formation in agarwood and is detected in both medical-grade and artificially made agarwood samples that contain resin deposits. researchgate.netscispace.comnih.gov

Further research directions include a deeper understanding of the biosynthetic pathways leading to this compound formation in Aquilaria species. Investigating the enzymes and genes involved could potentially lead to improved methods for artificial induction of agarwood with higher concentrations of desirable compounds like this compound. frontiersin.orgnih.govresearchgate.net Additionally, exploring the potential biological activities of this compound itself, beyond its role as a precursor to volatile compounds, remains an area of interest in natural product research. While some studies have indicated low phosphodiesterase (PDE) 3A inhibitory activity, other potential effects, such as cell protective activity, are being investigated in vitro. glpbio.comchemsrc.com Future research may also focus on developing more efficient and sustainable methods for the isolation and purification of this compound for research purposes.

Detailed research findings often involve quantitative analysis of this compound in different agarwood samples. The following table illustrates typical data that might be encountered in such studies, showing the presence of this compound in different agarwood types.

Agarwood Sample TypePresence of this compound
Medical-grade agarwoodDetected (large peak in HPLC) researchgate.netnih.govkyoto-u.ac.jp
Incense-grade agarwoodDetected (in most samples) researchgate.netnih.govkyoto-u.ac.jp
Artificially made agarwoodDetected (large peak in HPLC) researchgate.netnih.govkyoto-u.ac.jp
Agarwood lacking resin depositsNot detected researchgate.netscispace.comnih.gov
Decoctions of medical-grade agarwoodDetected researchgate.netnih.govkyoto-u.ac.jp

This data supports the finding that this compound is associated with resin formation in agarwood. researchgate.netscispace.comnih.gov The concentration of this compound can vary depending on factors such as the tree species, the induction method used, and the duration of resin formation. researchgate.netphcog.com

Another aspect of research involves the transformation of this compound upon heating. Studies have shown that heating purified this compound can produce compounds like benzylacetone. researchgate.netnih.gov

Compound HeatedPrimary Aromatic Product(s) Detected
Purified this compoundBenzylacetone, Benzaldehyde (B42025) nih.govresearchgate.netnih.gov
Agarwood lacking resin deposits (heated)Low molecular weight aromatic compounds not detected scispace.com

This highlights the role of this compound as a precursor to some of the volatile aromatic compounds characteristic of heated agarwood. scispace.comresearchgate.netnih.gov

The ongoing research into this compound contributes to a better understanding of agarwood chemistry, its quality assessment, and the potential for sustainable production methods. frontiersin.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18O6 B149931 Agarotetrol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5S,6R,7R,8S)-5,6,7,8-tetrahydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O6/c18-11-8-10(7-6-9-4-2-1-3-5-9)23-17-12(11)13(19)14(20)15(21)16(17)22/h1-5,8,13-16,19-22H,6-7H2/t13-,14+,15+,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWMIROLCTHMEEO-JJXSEGSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)C(C(C(C3O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCC2=CC(=O)C3=C(O2)[C@H]([C@@H]([C@@H]([C@H]3O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis and Metabolic Pathways of Agarotetrol

Proposed Biosynthetic Pathways of Chromone (B188151) Derivatives in Aquilaria Species

The biosynthesis of chromone derivatives in Aquilaria species, including agarotetrol, is not fully elucidated, but proposed pathways suggest their origin from acetate (B1210297) metabolism. One proposed pathway involves the condensation of five malonyl coenzyme A molecules. This is followed by the biosynthesis of 5,7-dihydroxy-4-methylchromone catalyzed by polyketide synthase, and subsequently the production of 2-(2-phenylethyl)chromone (B1200894) under enzymatic catalysis. frontiersin.orgnih.gov PECs are considered to be primarily formed from the debris of dying cells during agarwood formation. jst.go.jp

Enzymatic Precursors and Framework Substances for this compound Synthesis

While specific enzymatic precursors directly leading to this compound are still under investigation, the framework substances for chromone derivatives like this compound are believed to be synthesized through pathways involving polyketide synthases (PKs). frontiersin.orgmdpi.com Specifically, type III polyketide synthases are proposed to catalyze the condensation of dihydro-cinnamoyl-CoA analogs and malonyl-CoA with 2-hydroxy-benzoyl-CoA to form the PEC scaffold. frontiersin.org This scaffold is then likely modified by enzymes such as hydroxylases or O-methyltransferases (OMTs) to produce structurally diverse PECs, including hydroxylated forms like this compound. frontiersin.org

Role of Wounding and Stress Responses in this compound Formation

Wounding and stress are critical triggers for agarwood formation and the subsequent biosynthesis of secondary metabolites like this compound in Aquilaria trees. frontiersin.orgresearchgate.netnih.govresearchgate.netnih.gov These stresses, which can be caused by physical damage, animal grazing, insect attacks, or microbial infections, elicit defense mechanisms in the tree. frontiersin.orgresearchgate.netnih.govresearchgate.netnih.gov The defense responses initiate the biosynthesis and accumulation of agarwood resin, which contains this compound. frontiersin.orgresearchgate.netnih.gov The intensity of damage can influence the amount of resin produced. nih.gov Salinity stress has also been shown to induce the biosynthesis of PECs in A. sinensis calli. frontiersin.org

Influence of Endophytic Fungi on this compound Biosynthesis

Endophytic fungi play a significant role in inducing agarwood formation and influencing the production of its chemical constituents, including this compound. dergipark.org.trfrontiersin.orgnih.govplantaedb.commdpi.comscilit.comfrontiersin.orgmdpi.com Fungal infection, often in conjunction with wounding, triggers the tree's defense response that leads to resin production. researchgate.netnih.govfrontiersin.org Studies have shown that certain fungal species, such as Fusarium solani, Penicillium chrysogenum, Fusarium equiseti, and Phaeoacremonium alvesii, are dominant in promoting agarwood formation and can lead to higher this compound content compared to other induction methods. mdpi.comscilit.commdpi.com The type of fungus used for induction can influence the specific compounds produced. frontiersin.orgnih.gov

Genetic and Transcriptomic Analyses of this compound Biosynthesis Genes

Genetic and transcriptomic analyses have been employed to understand the molecular mechanisms underlying agarwood formation and the biosynthesis of its components, including PECs like this compound. Transcriptome sequencing analysis has helped identify genes encoding enzymes involved in secondary metabolite biosynthesis in Aquilaria species. frontiersin.org Studies on salt-induced A. sinensis calli have identified upregulated candidate genes potentially involved in PEC biosynthesis, including OMT-encoding genes and a type III polyketide synthase gene encoding chalcone (B49325) synthase 1 (AsCHS1). frontiersin.org Transcriptome analysis of A. sinensis under insect and fungal co-induction revealed differentially expressed unigenes enriched in various biosynthesis pathways, including flavonoid biosynthesis, which is related to chromone production. mdpi.comscilit.com While research has focused significantly on sesquiterpene biosynthesis genes, the specific genes directly responsible for this compound synthesis are still being actively investigated.

Transformation and Derivatization of Agarotetrol

Thermal Conversion of Agarotetrol to Low Molecular Weight Aromatic Compounds (LACs)

This compound has been identified as a source compound for the low molecular weight aromatic compounds (LACs) emitted from agarwood upon heating bjherbest.comkyoto-u.ac.jpresearchgate.net. Heating agarwood is a common practice that releases its characteristic fragrance, and LACs such as benzylacetone (B32356) and benzaldehyde (B42025) are key volatile components contributing to this aroma kyoto-u.ac.jpresearchgate.netresearchgate.net. Studies have shown that this compound itself undergoes thermal decomposition to produce these aromatic compounds bjherbest.comkyoto-u.ac.jpresearchgate.net.

Formation of Benzylacetone and Benzaldehyde from this compound Pyrolysis

Pyrolysis of this compound has been demonstrated to yield benzylacetone (4-phenyl-2-butanone) and benzaldehyde bjherbest.comkyoto-u.ac.jpresearchgate.netresearchgate.net. Experiments involving heating purified this compound to temperatures between 190°C and 200°C, followed by headspace solid-phase microextraction gas chromatography-mass spectrometry (HS-SPME-GC-MS) analysis, confirmed the presence of benzylacetone and benzaldehyde among the volatile products kyoto-u.ac.jpresearchgate.net. This indicates that this compound is a direct precursor to these fragrant compounds when subjected to heat kyoto-u.ac.jpresearchgate.net. The generation of benzylacetone from this compound upon thermal activation is a notable transformation glpbio.com.

Identification of Other Cleavage Products (e.g., Benzenepropanoic Acid Methyl Ester)

In addition to benzylacetone and benzaldehyde, other cleavage products have been identified from the thermal decomposition of this compound. Analysis of the volatile compounds produced by heating this compound at 190°C–200°C has also revealed the presence of benzenepropanoic acid methyl ester kyoto-u.ac.jpresearchgate.net. This indicates that the thermal breakdown of this compound is not limited to the formation of benzylacetone and benzaldehyde but also involves other fragmentation pathways yielding various aromatic and ester compounds kyoto-u.ac.jpresearchgate.net.

Here is a table summarizing the identified pyrolysis products of this compound:

Compound
Benzylacetone
Benzaldehyde
Benzenepropanoic Acid Methyl Ester

Relationship between this compound and other 2-(2-phenylethyl)chromone (B1200894) Derivatives

This compound belongs to the class of 2-(2-phenylethyl)chromone derivatives, which are considered characteristic compounds of true agarwood researchgate.netfishersci.nlsemanticscholar.orgresearchgate.nettraditionalmedicines.orgresearchgate.net. These compounds share a common structural backbone consisting of a chromone (B188151) core with a 2-phenylethyl group at the C-2 position semanticscholar.orgresearchgate.net. Numerous 2-(2-phenylethyl)chromone derivatives have been isolated from agarwood, exhibiting diverse structural modifications, including varying hydroxylation patterns and other substituents researchgate.netsemanticscholar.orgresearchgate.netresearchgate.netmdpi.comnih.gov. This compound is distinguished by its specific tetrahydroxy substitution pattern on the tetrahydrochromone ring nih.gov.

Stereochemical Enantiomers of this compound and Related Compounds

Stereochemistry plays a significant role in the properties and biological activities of chiral molecules, including some 2-(2-phenylethyl)chromone derivatives nih.gov. This compound itself possesses multiple chiral centers due to the hydroxyl groups on the saturated ring nih.gov. Studies have reported the isolation of 5,6,7,8-tetrahydroxy-5,6,7,8-tetrahydrochromone derivatives with stereochemistry enantiomeric to this compound-type compounds from agarwood researchgate.netnih.gov. This highlights the existence of different stereoisomeric forms within this class of compounds, which can have distinct three-dimensional arrangements nih.govnptel.ac.in. The absolute configurations of these enantiomeric compounds are typically determined using spectroscopic methods like Electronic Circular Dichroism (ECD) calculations nih.govnih.gov.

Derivatization of this compound for Structural Elucidation (e.g., Acetylation)

Chemical derivatization is a common technique used in the structural elucidation of complex natural products like this compound. Acetylation, for instance, involves the introduction of acetyl groups onto hydroxyl functionalities. This modification can alter the compound's spectroscopic properties (e.g., NMR and MS) and chromatographic behavior, aiding in the determination of the number and positions of hydroxyl groups and confirming the structure researchgate.net. While specific detailed research findings on the acetylation of this compound for structural elucidation were not extensively detailed in the provided snippets, acetylation is a standard method in organic chemistry for characterizing hydroxylated compounds and would be applicable to this compound given its tetrahydroxy structure nih.govresearchgate.net. Such derivatization can provide valuable data to support spectroscopic analysis and confirm the proposed structure of this compound and its related derivatives researchgate.net.

Analytical Methodologies for Agarotetrol Quantification and Characterization

Chromatographic Techniques for Agarotetrol Analysis

Chromatographic methods are fundamental for separating this compound from other components in agarwood extracts, allowing for its subsequent detection and quantification.

High-Performance Liquid Chromatography (HPLC) for this compound Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely utilized and robust technique for the separation and quantitative analysis of this compound in agarwood samples. nih.govneobioscience.complantaedb.cominvivochem.cn The technique typically employs a reversed-phase column, such as a C18 column, for the separation. plantaedb.com

Common mobile phases used for eluting this compound include mixtures of methanol (B129727) and water or acetonitrile (B52724) and water, often in various gradient or isocratic modes. nih.govneobioscience.complantaedb.cominvivochem.cn Detection of this compound after separation is frequently performed using a UV detector, with optimal wavelengths reported around 236 nm or 240 nm, corresponding to the compound's UV absorption maxima. nih.govneobioscience.complantaedb.cominvivochem.cn

Retention times for this compound can vary depending on the specific HPLC column, mobile phase composition, flow rate, and temperature used. However, reported retention times in various studies often fall within the range of 20 to 21.2 minutes under specific conditions. nih.govneobioscience.complantaedb.cominvivochem.cn

For reliable quantification, HPLC methods for this compound are typically validated according to analytical guidelines. This validation includes assessing parameters such as linearity, to ensure a proportional relationship between the analyte concentration and detector response; limit of detection (LOD) and limit of quantification (LOQ), to determine the lowest concentrations that can be reliably detected and quantified; and precision and accuracy, to evaluate the reproducibility and correctness of the measurements. nih.govplantaedb.cominvivochem.cn Quantification is commonly achieved using external standards of known this compound concentration. neobioscience.com

Here is a summary of typical HPLC parameters used for this compound analysis:

ParameterTypical Range/ExamplesSource Indices
Column TypeC18 plantaedb.com
Mobile PhaseMethanol/Water, Acetonitrile/Water nih.govneobioscience.complantaedb.cominvivochem.cn
Detection Wavelength236 nm, 240 nm nih.govneobioscience.complantaedb.cominvivochem.cn
Retention Time~20 - 21.2 minutes (varies with conditions) nih.govneobioscience.complantaedb.cominvivochem.cn

Thin-Layer Chromatography (TLC) for this compound Detection

Thin-Layer Chromatography (TLC) serves as a simpler, less resource-intensive chromatographic technique often employed for the preliminary analysis and detection of compounds in agarwood extracts, including this compound. neobioscience.cominvivochem.cn TLC is useful for quickly assessing the complexity of an extract and the presence of target compounds before employing more sophisticated methods like HPLC.

In TLC, a stationary phase, typically silica (B1680970) gel, is coated onto a plate. neobioscience.cominvivochem.cn The sample is spotted onto the plate, and a mobile phase, consisting of a solvent or mixture of solvents, is allowed to migrate up the plate by capillary action. neobioscience.cominvivochem.cn Compounds in the sample separate based on their differential affinities for the stationary and mobile phases.

After the mobile phase has migrated, the separated compounds are visualized. Visualization methods for this compound and other agarwood constituents on TLC plates include examination under UV light or spraying with specific chemical reagents that react with the compounds to produce colored spots. neobioscience.cominvivochem.cn The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be used for tentative identification by comparison to standards.

Spectrometric Methods in this compound Research

Spectrometric techniques provide valuable information about the mass, structure, and presence of this compound, often coupled with chromatographic separation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique primarily used for the separation and identification of volatile and semi-volatile compounds. nih.govneobioscience.com While this compound itself is a relatively non-volatile chromone (B188151) derivative, GC-MS plays a role in agarwood research by analyzing the volatile profile of the wood.

GC-MS can be applied to study volatile compounds that may be present in agarwood extracts or those produced from the degradation or transformation of less volatile compounds like this compound under certain conditions, such as thermal processes. nih.govneobioscience.com The GC component separates the volatile mixture based on their boiling points and interactions with the stationary phase, while the MS detector provides mass spectra that can be used to identify the separated compounds by matching them against spectral libraries. This allows for the characterization of the volatile constituents that contribute to the characteristic fragrance of agarwood, some of which might be related to the breakdown products of compounds like this compound.

Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) for this compound and Derivatives

Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique widely applied for the analysis of non-volatile and semi-volatile compounds, including this compound and its derivatives, in complex matrices like agarwood extracts. invivochem.cn

LC-MS/MS combines the separation power of Liquid Chromatography (LC) with the high sensitivity and structural elucidation capabilities of tandem Mass Spectrometry (MS/MS). The LC component separates the various compounds in the extract, and the eluting compounds are then introduced into the mass spectrometer. invivochem.cn

In MS/MS, a selected parent ion (in this case, the protonated or deprotonated molecule of this compound or its derivative) is fragmented in a collision cell, and the resulting fragment ions are analyzed. invivochem.cn The fragmentation pattern is unique to the compound's structure and serves as a highly specific identifier, allowing for unambiguous identification and confirmation of this compound even in the presence of interfering substances. invivochem.cn Furthermore, LC-MS/MS offers excellent sensitivity, enabling the detection and quantification of this compound at very low concentrations, which is particularly useful for analyzing valuable or limited samples.

Direct Analysis in Real Time Time-of-Flight Mass Spectrometry (DART-TOFMS) for Rapid Characterization

Direct Analysis in Real Time Time-of-Flight Mass Spectrometry (DART-TOFMS) is an ambient ionization mass spectrometry technique that allows for the rapid analysis of samples with minimal or no sample preparation. This makes it a valuable tool for quick screening and characterization of compounds directly from the sample matrix.

DART-TOFMS has been explored for the rapid analysis of agarwood samples. The technique involves exposing the solid or liquid sample directly to a stream of excited-state neutral atoms or molecules, which ionizes the compounds on the sample surface. The ions are then introduced into a Time-of-Flight Mass Spectrometer (TOFMS), which measures their mass-to-charge ratio with high accuracy.

For this compound, DART-TOFMS can provide rapid information about its presence in an agarwood sample based on its accurate mass measurement. This technique is particularly useful for high-throughput screening and rapid quality assessment of agarwood materials, allowing for quick detection of key marker compounds like this compound without the need for extensive extraction and chromatographic separation steps.

Chemometric and Spectroscopic Approaches for this compound Prediction

Chemometric and spectroscopic methods offer powerful tools for the prediction and analysis of this compound, often providing rapid and non-destructive alternatives to traditional techniques. These approaches leverage the relationship between spectral data or other analytical measurements and the chemical composition of the sample.

Near-Infrared (NIR) Spectroscopy for this compound Content Prediction

Near-Infrared (NIR) spectroscopy, combined with chemometric techniques, has been explored for the quantitative prediction of this compound content in agarwood, specifically in Chinese eaglewood. This spectroscopic method is attractive due to its speed, ease of use, and non-destructive nature.

Research has demonstrated the successful development of quantitative prediction models for this compound content using NIR spectroscopy coupled with partial least squares (PLS) regression. In one study, the this compound content in Chinese eaglewood samples ranged from 0.016 to 0.104 mg/g as determined by HPLC. A prediction model constructed using PLS regression showed a coefficient of correlation (R²) of 0.9697 and a residual predictive deviation (RPD) of 5.77, indicating a satisfactory quantitative prediction. Practical tests using this model resulted in a low average error of 0.000327%, suggesting its potential for rapid and effective quality evaluation.

Table 1: Performance Metrics of a NIR Prediction Model for this compound Content

MetricValue
Coefficient of Correlation (R²)0.9697
Residual Predictive Deviation (RPD)5.77
Average Error (Practical Test)0.000327%

The high R² and RPD values suggest that NIR spectroscopy, when combined with appropriate chemometric modeling, can accurately predict this compound content, offering a viable tool for quality control.

Multivariate Statistical Analysis in this compound Research

Multivariate statistical analysis techniques play a crucial role in processing and interpreting complex analytical data obtained in this compound research and agarwood analysis. Methods such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) are commonly employed. fishersci.ca

These chemometric methods are applied to analyze data from various analytical platforms, including GC-MS and UPLC-MS, to differentiate agarwood samples based on their chemical profiles, which include this compound and other 2-(2-phenylethyl)chromones. fishersci.ca Multivariate analysis can reveal metabolic differences between different types of agarwood, such as wild versus cultivated samples, and help identify potential marker compounds. By analyzing the relationships between multiple variables (e.g., peak areas in chromatograms or spectral data), these techniques can provide insights into the factors influencing the chemical composition of agarwood and the presence and concentration of key compounds like this compound.

Standardization and Quality Control of this compound in Agarwood Products

In traditional medicine and pharmacopoeias, this compound is recognized as a key component for evaluating the quality of agarwood. The Chinese Pharmacopoeia (2020 edition), for instance, specifies a minimum content of this compound as a criterion for quality evaluation, requiring not less than 0.1% of this compound.

Analytical methods like HPLC and TLC are routinely used for the detection and quantification of this compound to ensure that agarwood materials and products meet established quality standards. The stability and relatively high concentration of this compound in both wild and artificially produced agarwood contribute to its suitability as a reliable quality control marker. Its detection in water extracts and decoctions further highlights its relevance for quality evaluation, particularly in medicinal preparations.

The use of this compound as a quality control index is based on its characteristic presence in resinous agarwood and its role as a precursor to aromatic compounds like benzylacetone (B32356) upon heating, which contribute to the characteristic fragrance of agarwood. fishersci.nluni.lu

Pharmacological and Biological Activities of Agarotetrol and Its Derivatives

Sedative Effects Associated with Agarotetrol Thermal Degradation Products

Heating agarwood is known to produce a distinct fragrance and is traditionally used for its sedative properties. This effect is linked to the generation of low molecular weight aromatic compounds (LACs) upon thermal degradation. Research has confirmed that this compound, a major chromone (B188151) derivative in agarwood, breaks down into LACs, notably benzylacetone (B32356) and benzaldehyde (B42025), when heated. researchgate.netnih.govkyoto-u.ac.jpnih.gov This thermal decomposition of this compound contributes to the characteristic aroma and the observed sedative effects of heated agarwood. researchgate.netnih.govkyoto-u.ac.jpnih.govresearchgate.net Benzylacetone, in particular, has been identified as a potent sedative when inhaled, reducing locomotor activity in mice. kyoto-u.ac.jpresearchgate.net

Investigating Neuroprotective Properties of this compound and Agarwood Phytochemicals

Agarwood phytochemicals, including 2-(2-phenylethyl) chromone derivatives, have demonstrated neuroprotective potential. traditionalmedicines.orgf1000research.comresearchgate.netmdpi.comresearchgate.netmdpi.com Studies suggest these compounds may offer benefits against neurodegenerative conditions and provide protection against stress-induced neural damage. f1000research.comresearchgate.netmdpi.com The neuroprotective effects of agarwood extracts have been observed in various in vitro models, such as against corticosterone (B1669441) and MPP+-induced injury in PC12 cells. f1000research.com

In silico Molecular Docking and Molecular Dynamic Simulations with Alzheimer's Disease Targets

While the neuroprotective potential of agarwood phytochemicals is being investigated, direct in silico studies specifically detailing molecular docking and molecular dynamic simulations of this compound with Alzheimer's disease targets were not prominently found in the provided search results. However, related research has utilized computational methods to explore the interactions of agarwood compounds with other biological targets. For instance, molecular docking and simulation methods have been employed to investigate the inhibitory effects of 2-(2-phenylethyl) chromone from agarwood on cyclooxygenase (COX) and lipoxygenase (LOX), enzymes involved in inflammation. nih.gov Additionally, molecular docking simulations have been used to understand the binding interactions of agarwood sesquiterpenoids and 2-(2-phenylethyl)chromones with α-glucosidase and tyrosinase, enzymes relevant to diabetes and pigmentation. nih.gov Chromones, as a class, have been suggested as promising compounds for addressing Alzheimer's disease, potentially due to their impact on redox imbalance. mdpi.com

Anti-inflammatory Activities of Chromone Derivatives, including this compound

Chromone derivatives, including 2-(2-phenylethyl) chromones, are recognized as significant bioactive constituents of agarwood possessing potent anti-inflammatory properties. mdpi.comresearchgate.netnih.govmdpi.compreprints.orgnih.govfrontiersin.orgresearchgate.netresearchgate.netnih.govx-mol.netncsu.eduacs.orgmdpi.com These compounds exert their anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 alpha (IL-1α). researchgate.netmdpi.compreprints.orgnih.govresearchgate.netnih.govacs.orgmdpi.com Studies have shown that agarwood chromones can inhibit the secretion of pro-inflammatory cytokines and modulate signaling pathways like NF-κB, which plays a critical role in inflammatory responses. researchgate.netmdpi.compreprints.orgnih.govresearchgate.netnih.govacs.orgmdpi.com

Several studies have reported the anti-inflammatory activity of specific chromone derivatives isolated from agarwood. For instance, compounds isolated from Aquilaria sinensis agarwood, including new 2-(2-phenylethyl)chromone (B1200894) derivatives, have shown notable inhibitory effects against LPS-induced NO production in RAW264.7 cells. nih.govx-mol.net

Antioxidant Activities of Chromone Derivatives in Agarwood

Chromone derivatives and extracts from agarwood exhibit antioxidant activities. researchgate.netmdpi.comresearchgate.netmdpi.comnih.govmdpi.comnih.govfrontiersin.orgresearchgate.net This property is crucial in counteracting oxidative stress, which is implicated in the pathogenesis of various diseases. The antioxidant effects are often evaluated by their ability to scavenge free radicals such as DPPH and ABTS. researchgate.netnih.govnih.govmdpi.com Agarwood essential oil, rich in components like 2-(2-phenylethyl) chromones, has demonstrated DPPH and ABTS radical scavenging abilities that are concentration-dependent. researchgate.netnih.gov The antioxidant activity of agarwood may contribute to its anti-inflammatory effects by reducing inflammation induced by oxidative stress. nih.gov

Enzyme Inhibitory Activities of this compound and Related Chromones

This compound and related chromone derivatives from agarwood have been investigated for their enzyme inhibitory activities. Agarwood chromone derivatives have shown inhibitory effects against enzymes such as α-glucosidase and acetylcholinesterase. researchgate.netnih.govnih.govfrontiersin.orgmdpi.com Inhibition of α-glucosidase is relevant to the management of type 2 diabetes, as this enzyme is involved in carbohydrate metabolism. nih.gov Agarwood chromone derivatives have demonstrated significant inhibitory effects on α-glucosidase, in some cases more potent than standard inhibitors like acarbose. researchgate.netnih.govnih.govfrontiersin.org Acetylcholinesterase inhibition is a strategy for managing Alzheimer's disease by increasing acetylcholine (B1216132) levels in the brain. frontiersin.org A compound isolated from agarwood, 5,6,7,8-Tetrahydro-2-(2-phenylethyl)chromones, has shown potent inhibitory effects against acetylcholinesterase. frontiersin.org

However, studies on this compound specifically have indicated varying enzyme inhibitory profiles. For example, this compound showed no inhibitory activity against phosphodiesterase (PDE) 3A at a concentration of 100 μM. acs.orgmedchemexpress.com Other chromones isolated in the same study did show moderate PDE 3A inhibitory activity. acs.org

Here is a summary of some reported enzyme inhibitory activities:

Compound ClassEnzyme InhibitedReported Activity / IC50 RangeReference
2-(2-phenylethyl)chromone derivativesα-glucosidase7.8 - 137.7 μM researchgate.netnih.govnih.gov
Sesquiterpenesα-glucosidase112.3 - 524.5 μM nih.gov
5,6,7,8-Tetrahydro-2-(2-phenylethyl)chromonesAcetylcholinesteraseUp to 47.9% inhibition frontiersin.org
This compoundPhosphodiesterase (PDE) 3ANo inhibition (>100 μM) acs.orgmedchemexpress.com
Other ChromonesPhosphodiesterase (PDE) 3AModerate inhibition (IC50 40.1 μM for one compound) acs.org

Note: The IC50 values and inhibition percentages are dependent on the specific compound, assay conditions, and source of the agarwood.

Phosphodiesterase (PDE) 3A Inhibitory Activity

Studies have investigated the inhibitory activity of this compound and other agarwood compounds against phosphodiesterase (PDE) 3A. PDE3A is an enzyme crucial for cellular signaling, particularly in cardiac and vascular smooth muscle cells, and its inhibition can affect cardiac contractility and vascular tone. patsnap.com

However, research indicates that this compound itself shows very low or no inhibitory activity against phosphodiesterase (PDE) 3A. The reported IC50 value for this compound against PDE3A is greater than 100 μM. glpbio.commedchemexpress.comchemsrc.commolnova.commedchemexpress.com In contrast, other 2-(2-phenylethyl)chromone derivatives isolated from agarwood have demonstrated PDE 3A inhibitory activity, with varying potencies. researchgate.netresearchgate.net For example, one compound showed PDE 3A inhibitory activity with an IC50 of 4.83 μM. researchgate.net

Alpha-Glucosidase and Acetylcholinesterase Inhibitory Activities

2-(2-phenylethyl)chromone derivatives extracted from agarwood have shown inhibitory effects on alpha-glucosidase and acetylcholinesterase. researchgate.netfrontiersin.org

Alpha-glucosidase inhibitors are therapeutic agents used in managing type 2 diabetes by delaying carbohydrate absorption and reducing postprandial blood glucose levels. nih.govrsc.org Some 2-(2-phenylethyl)chromone derivatives from agarwood have exhibited significant inhibition of alpha-glucosidase, with IC50 values ranging from 7.8 ± 0.3 to 137.7 ± 3.0 μM. frontiersin.orgnih.gov For comparison, the common alpha-glucosidase inhibitor Acarbose has an IC50 of 743.4 ± 3.3 μM. frontiersin.orgnih.gov

Acetylcholinesterase (AChE) is an enzyme that breaks down acetylcholine, a neurotransmitter. Inhibition of AChE can be relevant in conditions like Alzheimer's disease. frontiersin.org Several 2-(2-phenylethyl)chromone derivatives, including 2-(2-phenylethyl)chromone and 6,7-dimethoxy-2-(2-phenylethyl)chromone, have demonstrated AChE inhibitory activity. researchgate.netresearchgate.net While some agarwood compounds, including this compound and isothis compound, have been mentioned in the context of having a variety of pharmacological activities including PDE and AChE inhibition in some reviews, other specific studies on this compound itself indicate weak inhibitory activities against acetylcholinesterase (inhibition percentage ranged from 10% to 24% at a concentration of 50 µg/mL). researchgate.netresearchgate.netresearchgate.net

Antimicrobial and Antiviral Properties of Chromones from Agarwood

Chromones, including 2-(2-phenylethyl)chromones, are characteristic components of agarwood and possess a myriad of biological functions, such as antibacterial and antiviral effects. researchgate.netfrontiersin.org

Agarwood extracts and their components, including chromone compounds and sesquiterpenoids, have demonstrated antimicrobial activity against various microorganisms, including bacteria and fungi. nih.govnih.govpreprints.orgmdpi.com Studies have shown potential application as inhibitors for fungi like Lasiodiplodia theobromae, Fusarium oxysporum, and Candida albicans, as well as bacteria such as Bacillus subtilis and Staphylococcus aureus. nih.govnih.govpreprints.org The antibacterial activity of agarwood extracts is often more significant against Gram-positive bacteria compared to Gram-negative bacteria. nih.govmdpi.com

While agarwood chromones in general contribute to these properties, specific research detailing the direct antimicrobial or antiviral activity of this compound itself is less extensively reported in the provided search results compared to the broader category of agarwood chromones or other specific derivatives.

Antitumor/Cytotoxic Activities of this compound-Related Compounds

2-(2-phenylethyl)chromone derivatives from agarwood have been investigated for their antitumor and cytotoxic activities against various human tumor cell lines. researchgate.netresearchgate.netfrontiersin.orgmdpi.com

Some 2-(2-phenylethyl)chromone derivatives isolated from agarwood have shown moderate cytotoxicity against human tumor cell lines such as K562, BEL-7402, and SGC-7901, with IC50 values ranging from 5.76 to 20.1 μM. researchgate.net Agarwood extracts have also demonstrated antitumor activity against other cell lines. mdpi.com

However, specific studies on this compound have indicated that it may not exhibit significant cytotoxic activity. One study reported that this compound showed no cytotoxic activity against HeLa/Fucci2 cells at a concentration of 100 μM. nih.gov Conversely, this compound, along with other compounds, has shown significant protective activities against corticosterone-induced PC12 cell injury at concentrations from 5 to 40 μM, suggesting a potential cell protective activity rather than cytotoxicity in this specific context. glpbio.comkib.ac.cn

Advanced Research Perspectives and Methodologies

Metabolomics and Network Analysis in Agarotetrol Research

An example of data from metabolomics analysis showing the variation in this compound content under different induction methods is presented below. Note that the interactivity of this table is simulated; in a dynamic environment, columns might be sortable or data points expandable.

Treatment MethodThis compound Content (%) (Example Data)Citation
Fungal induction (CX-1)0.007 ± 0.003 (Six Months) mdpi.com
Fungal induction (CX-2)0.035 ± 0.001 (Six Months) mdpi.com
Fungal induction (CX-3)0.042 ± 0.004 (Six Months) mdpi.com
Optimal 'insect + fungus'0.054 (June) mdpi.comscilit.com
Cold drillingSignificantly lower mdpi.comscilit.com
Fungal-onlySignificantly lower mdpi.comscilit.com
Insect-onlySignificantly lower mdpi.comscilit.com
Agar-Wit (after 4 months)Exceeded 0.10% nih.gov
Agar-Wit (11th month)Optimal accumulation nih.gov

Metabolomics studies, often utilizing techniques like GC-MS and LC-MS/MS, are crucial for revealing the chemical profiles of artificial agarwood and understanding how different induction techniques influence the presence and concentration of compounds like this compound mdpi.comresearchgate.net.

Integration of Omics Technologies (e.g., Transcriptomics) in Biosynthesis Studies

Understanding the biosynthesis of this compound and other 2-(2-phenylethyl)chromones (PECs) in Aquilaria species is a complex area of research that benefits from the integration of various omics technologies, particularly transcriptomics mdpi.comfrontiersin.org. Agarwood formation is a defense mechanism triggered by stress, leading to the biosynthesis and accumulation of resin containing PECs and sesquiterpenes traditionalmedicines.orgfrontiersin.orgfrontiersin.org. While the biosynthesis of sesquiterpenes is relatively better understood, the pathways and regulation for PECs like this compound are still being explored mdpi.comfrontiersin.orgnih.gov.

Transcriptomics, the study of the complete set of RNA transcripts, provides insights into gene expression patterns associated with agarwood formation and PEC biosynthesis mdpi.commdpi.comresearchgate.net. High-throughput transcriptome analysis has been used to identify differentially expressed transcripts in response to induction methods frontiersin.org. Integrating transcriptomic data with other omics platforms, such as genomics, proteomics, and metabolomics, is considered pivotal for mapping the biosynthetic network of PECs and identifying key enzymes involved mdpi.comfrontiersin.org. For instance, studies have identified differentially expressed unigenes enriched in pathways related to isoflavone, flavonoid, and sesquiterpenoid biosynthesis in induced agarwood mdpi.comscilit.com. Co-expression network analysis of transcriptomic data can also indicate potential transcription factors that regulate the biosynthesis of agarwood constituents mdpi.comscilit.com.

Key enzymes potentially involved in PEC biosynthesis include type III polyketide synthase, cyclases, cyclooxygenase, hydroxylase (such as CYPs), and methyltransferases (OMTs) mdpi.comresearchgate.net. Transcriptomic studies help in identifying and characterizing the genes encoding these enzymes, providing a basis for further elucidation of the biosynthetic pathways mdpi.comresearchgate.net.

In Silico and Computational Approaches for Drug Discovery and Mechanism Elucidation

In silico and computational approaches, such as virtual screening, molecular docking, and molecular dynamics simulations, are increasingly utilized in this compound research to predict potential pharmacological activities, identify molecular targets, and elucidate mechanisms of action researchgate.netf1000research.comnih.govresearcher.liferesearchgate.net. These methods can help to enrich active compounds among candidates and provide insights into how traditional medicinal plants like agarwood exert their effects, potentially reducing the cost and increasing the efficiency of drug discovery researchgate.netresearchgate.net.

Computational studies have involved predicting the physicochemical properties and ADMET (absorption, digestion, metabolism, excretion, and toxicity) properties of agarwood compounds, including this compound, using tools like Molsoft and ADMETlab researchgate.netf1000research.comnih.govresearchgate.net. Molecular docking simulations are used to predict the binding affinity of agarwood compounds to specific disease-related molecular targets researchgate.netf1000research.comnih.govresearcher.liferesearchgate.net. For example, this compound has been suggested as a potential hit against Alzheimer's disease targets based on docking data, although experimental validation is required researchgate.netf1000research.comnih.govresearcher.liferesearchgate.net. Molecular dynamics simulations can further assess the structural stability of protein-ligand complexes researchgate.netf1000research.comnih.govresearchgate.net.

These computational methods contribute to understanding the potential therapeutic value of agarwood phytochemicals and can serve as a preliminary step before conducting in vitro or in vivo experiments researchgate.netf1000research.comresearchgate.net. They are particularly useful for evaluating the "multi-compound, multi-channel, multi-target" nature of herbal medicines mdpi.com.

Challenges and Future Directions in this compound Research

Despite advancements, several challenges remain in this compound research, pointing towards key future directions.

Elucidation of Specific Mechanisms of Action for Biological Activities

While agarwood extracts and some of its components, including PEC derivatives, have shown various pharmacological activities such as anti-inflammatory, antioxidant, and neuroprotective effects, the specific mechanisms of action for many of these activities have not been fully confirmed traditionalmedicines.orgresearchgate.netfrontiersin.orgnih.gov. This compound itself has been examined for certain activities, such as its effect on histamine (B1213489) release, where it did not show a significant inhibitory effect at a tested concentration researchgate.net. Future research needs to focus on systematic in vitro and in vivo studies to identify the effective components of agarwood and thoroughly explore their molecular mechanisms of action traditionalmedicines.org. This includes detailed investigations into how this compound interacts with specific biological targets and pathways to exert any observed effects nih.govdntb.gov.uanih.gov.

Bioavailability and Blood-Brain Barrier Penetration Studies

For this compound or agarwood-derived compounds to be developed as therapeutic agents, their pharmacokinetic properties, including bioavailability and the ability to cross biological barriers like the blood-brain barrier (BBB), need to be understood traditionalmedicines.orgtraditionalmedicines.org. The low solubility and poor bioavailability of some agarwood essential oil components have been noted as challenges frontiersin.org. Studies on the pharmacokinetics of active compounds are essential for their clinical development traditionalmedicines.orgtraditionalmedicines.org. Future research should include dedicated studies to assess the bioavailability of this compound after different routes of administration and its capacity to penetrate the BBB, particularly if its potential neuroprotective effects are to be further explored. Computational approaches can offer initial predictions regarding bioavailability mdpi.com.

Development of Novel Therapeutic Agents based on this compound Structure

The active compounds found in agarwood, including this compound, can serve as templates for the development of novel therapeutic agents traditionalmedicines.orgtraditionalmedicines.org. The chromone (B188151) structure, to which this compound belongs, is recognized as a privileged scaffold in medicinal chemistry, useful for designing diversified therapeutic molecules acs.org. Future directions involve utilizing the structural information of this compound and its derivatives to synthesize novel compounds with improved potency, selectivity, and pharmacokinetic properties. This could involve structural modifications to enhance bioavailability or target specific pathways. The diverse biological properties already demonstrated by natural chromones and chromanones suggest potential for developing new medicines based on these structures acs.org.

Q & A

Q. What analytical techniques are commonly employed to identify and quantify Agarotetrol in natural products?

this compound is typically isolated via solvent extraction (e.g., ethanol or hexane) from agarwood, followed by chromatographic purification using silica gel or HPLC. Structural elucidation relies on spectroscopic methods such as NMR (¹H, ¹³C) and mass spectrometry (GC-MS or LC-MS) to confirm its tetracyclic diterpene structure . Quantification often employs HPLC with UV detection at 254 nm, calibrated against reference standards.

Q. What are the primary biological activities associated with this compound in current literature?

this compound exhibits anti-inflammatory and antioxidant properties, as demonstrated in vitro using macrophage models (e.g., RAW264.7 cells) where it inhibits pro-inflammatory cytokines like TNF-α and IL-5. Its antioxidant activity is measured via DPPH radical scavenging assays, with IC₅₀ values reported in the range of 20–50 μM .

Q. How does this compound’s stability vary under different storage conditions?

Stability studies recommend storing this compound in anhydrous environments at −20°C to prevent degradation. Accelerated stability testing (40°C/75% relative humidity) shows <5% degradation over 30 days when protected from light, as monitored by HPLC .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies in bioactivity (e.g., varying IC₅₀ values) may arise from differences in extraction methods, compound purity, or assay protocols. To address this:

  • Standardize extraction and purification workflows (e.g., ISO guidelines).
  • Validate assays with positive controls (e.g., ascorbic acid for antioxidant studies).
  • Conduct dose-response curves across multiple cell lines to assess specificity .

Q. What experimental models are optimal for investigating this compound’s anti-inflammatory mechanisms?

  • In vitro: Use LPS-induced RAW264.7 macrophages to measure NF-κB pathway inhibition via Western blot or luciferase reporter assays.
  • In vivo: Murine models (e.g., carrageenan-induced paw edema) with this compound administered intraperitoneally (10–50 mg/kg). Include COX-2 inhibitors as comparators.
  • Omics approaches: Transcriptomic profiling (RNA-seq) to identify downstream targets .

Q. What are the methodological challenges in studying this compound’s thermal decomposition products?

Pyrolysis-GC-MS studies reveal this compound generates low-molecular-weight aromatics (e.g., benzaldehyde, vanillin) at >200°C. Challenges include:

  • Reproducing pyrolysis conditions (e.g., heating rate, atmosphere).
  • Differentiating artifacts from true degradation products.
  • Quantifying transient intermediates via real-time MS monitoring .

Methodological Frameworks for Designing this compound Studies

Q. How can the PICOT framework structure a study on this compound’s pharmacokinetics?

  • Population: Rat models (Sprague-Dawley).
  • Intervention: Oral administration of this compound (50 mg/kg).
  • Comparison: Intravenous administration to calculate bioavailability.
  • Outcome: Plasma concentration (LC-MS/MS) over 24 hours.
  • Time: Sampling at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose .

Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects?

  • Dose-response: Nonlinear regression (e.g., log-inhibitor vs. response in GraphPad Prism).
  • Multivariate analysis: PCA to identify confounding variables (e.g., solvent residues).
  • Meta-analysis: Aggregate data from multiple studies using random-effects models to account for heterogeneity .

Data Interpretation and Reporting Standards

Q. How should researchers address variability in this compound’s yield across agarwood sources?

  • Geographic variance: Compare yields from Aquilaria crassna (Southeast Asia) vs. A. sinensis (China) using ANOVA.
  • Environmental factors: Correlate yield with soil pH, humidity, and fungal infection levels via linear regression .

Q. What ethical considerations apply to in vivo studies of this compound?

  • Follow ARRIVE guidelines for animal reporting.
  • Justify sample sizes via power analysis to minimize animal use.
  • Obtain institutional ethics approval (e.g., IACUC) for protocols involving pain or distress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Agarotetrol
Reactant of Route 2
Agarotetrol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.